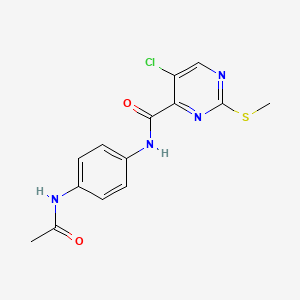

N-(4-acetamidophenyl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide

Übersicht

Beschreibung

N-(4-acetamidophenyl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with a chloro group, a methylsulfanyl group, and a carboxamide group, along with an acetamidophenyl moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide typically involves multi-step organic reactions. One common approach is the initial formation of the pyrimidine core, followed by the introduction of the chloro and methylsulfanyl substituents. The final step involves the coupling of the pyrimidine derivative with 4-acetamidophenylamine under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-acetamidophenyl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to sulfoxide or sulfone derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often in the presence of a base or a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group yields sulfoxide or sulfone derivatives, while substitution of the chloro group can result in a variety of substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is primarily studied for its potential as a therapeutic agent against various diseases, including cancer and infectious diseases. Its structural features suggest that it may act as an inhibitor of specific biological pathways.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, pyrimidine derivatives have been shown to inhibit growth in tumor cells, with modifications in their chemical structure leading to varying degrees of potency. The compound's ability to interact with key enzymes involved in cancer cell proliferation is under investigation.

| Compound | Target Enzyme | IC50 (µM) | Notes |

|---|---|---|---|

| N-(4-acetamidophenyl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide | EGFR | TBD | Potential inhibitor |

| Similar Pyrimidine Derivative | CDK2 | 40 - 204 | Significant activity observed |

Infectious Disease Applications

The compound's mechanism of action may also extend to antimicrobial properties. Research into pyrimidine derivatives has revealed their potential effectiveness against bacterial infections, suggesting that this compound could be explored for its antibacterial activity.

Case Studies

Several case studies have documented the efficacy of similar compounds against resistant bacterial strains. For example, a study demonstrated that certain pyrimidine derivatives could inhibit the growth of multidrug-resistant bacteria, highlighting the need for further exploration of this compound in this context.

Mechanistic Studies

Understanding the mechanism by which this compound exerts its effects is crucial for its development as a therapeutic agent.

Enzyme Inhibition Studies

In vitro studies have shown that similar compounds can act as selective inhibitors of kinases involved in cell signaling pathways related to cancer progression. Mechanistic investigations using molecular docking techniques have provided insights into how this compound might interact with target proteins.

Safety and Efficacy Evaluations

As with any therapeutic candidate, evaluating the safety and efficacy of this compound is essential.

Toxicological Studies

Preliminary toxicological assessments are necessary to determine the compound's safety profile. Case studies involving similar chemical structures have indicated that while some derivatives exhibit potent biological activity, they may also present toxicity concerns at higher concentrations.

Wirkmechanismus

The mechanism of action of N-(4-acetamidophenyl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(4-acetamidophenyl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide: shares similarities with other pyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Biologische Aktivität

N-(4-acetamidophenyl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H12ClN3O2S. It features a pyrimidine ring substituted with various functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 283.75 g/mol |

| Molecular Formula | C12H12ClN3O2S |

| CAS Number | 38275-34-2 |

| Solubility | Soluble in DMSO |

| Storage Conditions | Sealed, dry, 2-8°C |

Antiviral Activity

Recent studies have highlighted the antiviral properties of related pyrimidine derivatives. For instance, compounds similar to this compound have shown efficacy against human adenoviruses (HAdV). Notably, certain derivatives exhibited selectivity indexes greater than 100 with sub-micromolar potency against HAdV, indicating a promising therapeutic profile .

Antioxidant Activity

The antioxidant potential of pyrimidine derivatives has been assessed using the DPPH radical scavenging method. Compounds with structural similarities to this compound demonstrated significant radical scavenging abilities, suggesting potential applications in oxidative stress-related conditions .

The mechanism by which these compounds exert their biological effects often involves interference with viral DNA replication processes and modulation of cellular oxidative stress pathways. Preliminary studies suggest that some derivatives may inhibit specific stages of the viral life cycle, providing a multi-target approach to antiviral therapy .

Case Studies

- Study on Antiviral Efficacy : A series of substituted pyrimidine analogues were synthesized and tested for their antiviral activity against HAdV. The study found that certain compounds had IC50 values as low as 0.27 μM, significantly lower than the reference drug niclosamide, indicating enhanced potency and reduced cytotoxicity compared to standard treatments .

- Antioxidant Evaluation : In another study assessing the antioxidant activity of various pyrimidine derivatives, compounds related to this compound showed high DPPH radical scavenging activity, making them potential candidates for further development as antioxidant agents .

Eigenschaften

IUPAC Name |

N-(4-acetamidophenyl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN4O2S/c1-8(20)17-9-3-5-10(6-4-9)18-13(21)12-11(15)7-16-14(19-12)22-2/h3-7H,1-2H3,(H,17,20)(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUKJXXOEACIOSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801326508 | |

| Record name | N-(4-acetamidophenyl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801326508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24793311 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

833430-42-5 | |

| Record name | N-(4-acetamidophenyl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801326508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.